molecular formula C12H16N2O4S B3166946 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine CAS No. 91558-68-8

1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine

Cat. No.: B3166946
CAS No.: 91558-68-8
M. Wt: 284.33 g/mol
InChI Key: USGXODKIOMRFRA-UHFFFAOYSA-N
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Description

1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine is an organic compound characterized by a piperidine ring substituted with a sulfonyl group attached to a 2-methyl-5-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine typically involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Reduction: 1-[(2-Methyl-5-aminophenyl)sulfonyl]piperidine.

    Substitution: Various substituted piperidine derivatives.

    Oxidation: 1-[(2-Carboxy-5-nitrophenyl)sulfonyl]piperidine.

Scientific Research Applications

1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein active sites, while the nitro group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

    1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperazine: Similar structure but with a piperazine ring instead of piperidine.

    1-[(2-Methyl-5-nitrophenyl)sulfonyl]morpholine: Contains a morpholine ring, offering different chemical properties.

    1-[(2-Methyl-5-nitrophenyl)sulfonyl]thiomorpholine: Features a thiomorpholine ring, providing unique reactivity.

Uniqueness: 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine is unique due to its specific combination of a piperidine ring with a sulfonyl group attached to a nitrophenyl moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperidine with a sulfonyl chloride derivative of 2-methyl-5-nitrophenol. The reaction conditions generally require an organic solvent and a base to facilitate the nucleophilic substitution reaction. The following table summarizes the key steps involved in the synthesis:

StepReactantsConditionsProduct
1Piperidine, 2-Methyl-5-nitrophenolOrganic solvent (e.g., DCM), Base (e.g., NaOH)This compound

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity , particularly against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated significant inhibition zones in disk diffusion assays against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus240.5 μg/mL
Escherichia coli201.0 μg/mL
Pseudomonas aeruginosa220.8 μg/mL

Studies suggest that the nitro group plays a crucial role in the compound's mechanism of action, potentially through the generation of reactive nitrogen species that disrupt bacterial DNA synthesis .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. It has been evaluated for its cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effectiveness at micromolar concentrations.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)12
HCT116 (Colon Cancer)10

The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest, leading to reduced proliferation of cancer cells .

Case Studies

Several studies have documented the biological efficacy of related compounds that share structural similarities with this compound. For instance, derivatives of piperidine have been synthesized and tested for their antibacterial properties against resistant strains of bacteria. Notably, compounds with similar sulfonamide structures have shown enhanced activity against metronidazole-resistant strains of Helicobacter pylori, suggesting a potential therapeutic application for this class of compounds .

Properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-10-5-6-11(14(15)16)9-12(10)19(17,18)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGXODKIOMRFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901245670
Record name 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91558-68-8
Record name 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91558-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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